molecular formula C6H10N4O2 B2879770 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 1547646-28-5

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

Cat. No.: B2879770
CAS No.: 1547646-28-5
M. Wt: 170.172
InChI Key: MKXPRLZWGWNEAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-2H-1,2,3,4-tetrazole: Lacks the carboxylic acid group, making it less versatile in certain applications.

    5-aminotetrazole: Contains an amino group instead of a tert-butyl group, leading to different reactivity and applications.

    Tetrazole-5-carboxylic acid: Lacks the tert-butyl group, affecting its stability and reactivity.

Uniqueness

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups. This combination provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-tert-butyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXPRLZWGWNEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547646-28-5
Record name 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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